molecular formula C11H9BrO B8698541 (5-bromonaphthalen-2-yl)methanol

(5-bromonaphthalen-2-yl)methanol

Cat. No.: B8698541
M. Wt: 237.09 g/mol
InChI Key: WQWYMTQBTFOERJ-UHFFFAOYSA-N
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Description

(5-Bromonaphthalen-2-yl)methanol is a brominated aromatic alcohol with the molecular formula C₁₁H₉BrO. It consists of a naphthalene ring substituted with a bromine atom at the 5-position and a hydroxymethyl (-CH₂OH) group at the 2-position. The naphthalene backbone likely imparts distinct physicochemical characteristics, including higher molecular weight, enhanced lipophilicity, and altered reactivity compared to smaller aromatic systems like thiophene or furan.

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2

InChI Key

WQWYMTQBTFOERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-bromonaphthalen-2-yl)methanol typically involves the bromination of 2-hydroxymethylnaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . This method ensures a high yield and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions: (5-bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-bromonaphthalen-2-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of (5-bromonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Molecular Features

The primary structural distinction among these compounds lies in their aromatic cores:

  • (5-Bromothiophen-2-yl)methanol: Thiophene ring (C₄H₃S) with bromine and hydroxymethyl groups.
  • (5-Bromofuran-2-yl)methanol: Furan ring (C₄H₃O) with analogous substitutions.
  • (5-Bromonaphthalen-2-yl)methanol: Bicyclic naphthalene system (C₁₀H₇) with substituents.

Table 1: Molecular Properties of Brominated Methanol Derivatives

Compound Molecular Formula Molecular Weight Aromatic Core Key Functional Groups
(5-Bromothiophen-2-yl)methanol C₅H₅BrOS 193.06 g/mol Thiophene -Br, -CH₂OH
(5-Bromofuran-2-yl)methanol C₅H₅BrO₂ 193.00 g/mol Furan -Br, -CH₂OH
This compound* C₁₁H₉BrO 245.10 g/mol Naphthalene -Br, -CH₂OH [Inferred]

*Hypothetical data based on structural extrapolation.

Physicochemical Properties

  • Solubility: Thiophene and furan derivatives are moderately polar due to their heteroatoms (S, O), enhancing solubility in polar solvents like ethanol or methanol . The naphthalene derivative, with a larger hydrophobic core, is expected to exhibit lower aqueous solubility.
  • Boiling Points: While exact values are unavailable for the naphthalene analog, (5-Bromothiophen-2-yl)methanol and (5-Bromofuran-2-yl)methanol likely have lower boiling points (~200–250°C) compared to the naphthalene derivative (>300°C), owing to differences in molecular size and intermolecular forces.
  • Reactivity: The electron-rich thiophene and furan rings may undergo electrophilic substitution more readily than naphthalene.

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